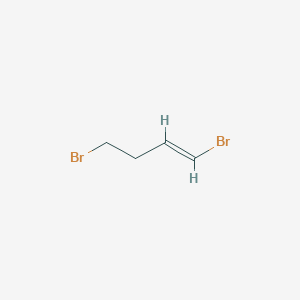![molecular formula C16H24N2O10 B12841775 1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose is a derivative of glucosamine, a naturally occurring amino sugar. This compound is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. It is known for its role in the synthesis of glycosylated compounds and its potential as a metabolic inhibitor of cellular-membrane glycoconjugates .
Méthodes De Préparation
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose typically involves the acetylation of glucosamine The process begins with the protection of the hydroxyl groups of glucosamine using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose has several scientific research applications:
Chemistry: It is used in the synthesis of glycosylated compounds and as a building block for more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a metabolic inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of glycosylated drugs.
Industry: It is used in the production of various biochemical reagents and intermediates.
Mécanisme D'action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose involves its interaction with cellular-membrane glycoconjugates. It acts as a metabolic inhibitor by interfering with the synthesis and function of these glycoconjugates. The molecular targets and pathways involved include enzymes responsible for glycosylation and other related metabolic processes .
Comparaison Avec Des Composés Similaires
1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose can be compared with other similar compounds such as:
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose: This compound lacks the aminoacetyl group at the 2-position.
2-Acetamido-2-deoxy-b-D-glucopyranose 1,3,4,6-tetraacetate: Similar in structure but with different functional groups.
N-Acetyl-D-glucosamine: A simpler derivative of glucosamine with fewer acetyl groups.
Propriétés
Formule moléculaire |
C16H24N2O10 |
|---|---|
Poids moléculaire |
404.37 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H24N2O10/c1-7(19)24-6-11-14(25-8(2)20)15(26-9(3)21)13(18-12(23)5-17)16(28-11)27-10(4)22/h11,13-16H,5-6,17H2,1-4H3,(H,18,23)/t11-,13-,14-,15-,16-/m1/s1 |
Clé InChI |
PDSYKYXZTPWVAQ-JPIRQXTESA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)NC(=O)CN)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)


